1-[4-(Diethylamino)phenyl]-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-ol
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Overview
Description
1-[4-(Diethylamino)phenyl]-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-ol is a complex organic compound known for its unique structural properties and diverse applications This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring
Preparation Methods
The synthesis of 1-[4-(Diethylamino)phenyl]-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-ol involves several steps, typically starting with the formation of the benzofuran core One common method involves the cyclization of appropriate precursors under acidic or basic conditions
Industrial production methods may involve the use of catalysts to enhance reaction efficiency and yield
Chemical Reactions Analysis
1-[4-(Diethylamino)phenyl]-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-ol undergoes a variety of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Addition: The benzofuran core can undergo electrophilic addition reactions, particularly at the double bonds within the furan ring.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(Diethylamino)phenyl]-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and receptor binding.
Industry: The compound is used in the production of dyes, pigments, and other materials due to its stable and reactive nature.
Mechanism of Action
The mechanism of action of 1-[4-(Diethylamino)phenyl]-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-ol involves its interaction with various molecular targets. The diethylamino group can form hydrogen bonds with biological molecules, while the benzofuran core can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-[4-(Diethylamino)phenyl]-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-ol can be compared with other benzofuran derivatives, such as:
2,3-Dihydrobenzofuran: Lacks the diethylamino and hydroxyl groups, resulting in different reactivity and applications.
4-(Diethylamino)benzaldehyde: Contains the diethylamino group but lacks the benzofuran core, leading to different chemical properties.
3,3-Dimethyl-2-butanol: Contains a similar hydroxyl group but lacks the aromatic and diethylamino functionalities.
The unique combination of functional groups in this compound makes it particularly versatile and valuable in various fields of research and industry.
Properties
CAS No. |
90057-78-6 |
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Molecular Formula |
C20H25NO2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-[4-(diethylamino)phenyl]-3,3-dimethyl-2-benzofuran-1-ol |
InChI |
InChI=1S/C20H25NO2/c1-5-21(6-2)16-13-11-15(12-14-16)20(22)18-10-8-7-9-17(18)19(3,4)23-20/h7-14,22H,5-6H2,1-4H3 |
InChI Key |
SGVAFHAVJDBHKB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2(C3=CC=CC=C3C(O2)(C)C)O |
Origin of Product |
United States |
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